Madrasin

Description

Structure

3D Structure

Properties

IUPAC Name |

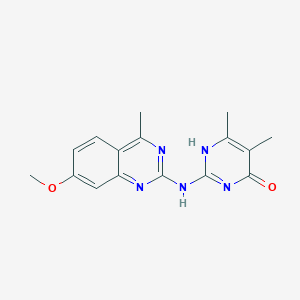

2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-8-9(2)17-16(20-14(8)22)21-15-18-10(3)12-6-5-11(23-4)7-13(12)19-15/h5-7H,1-4H3,(H2,17,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJIYKXTEMDJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Madrasin (DDD00107587): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madrasin (DDD00107587) is a novel small molecule inhibitor of pre-mRNA splicing, a fundamental process in eukaryotic gene expression. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of pre-mRNA splicing for therapeutic purposes. This document details the experimental protocols utilized in its characterization and presents key quantitative data in a structured format.

Discovery of this compound (DDD00107587)

This compound was identified from a high-throughput screening of a curated library of 71,504 drug-like small molecules.[1] The screen utilized an in vitro splicing assay to identify compounds that could inhibit the pre-mRNA splicing process. This compound, with the chemical name 2-((7-methoxy-4-methylquinazolin-2-yl)amino)-5,6-dimethylpyrimidin-4(3H)-one, emerged as a potent inhibitor.[1]

High-Throughput Screening Workflow

The discovery of this compound involved a multi-step screening process designed to identify and validate inhibitors of pre-mRNA splicing.

Synthesis of this compound

While the precise, step-by-step synthesis of this compound has not been detailed in publicly available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related quinazolinone and pyrimidinone compounds. The synthesis would likely involve the coupling of a 2-amino-7-methoxy-4-methylquinazoline intermediate with a substituted pyrimidinone precursor.

Mechanism of Action

This compound is a potent inhibitor of the pre-mRNA splicing machinery. Its mechanism of action has been characterized through in vitro splicing assays and spliceosome assembly analysis.

Inhibition of Pre-mRNA Splicing

This compound effectively inhibits the splicing of pre-mRNA in vitro, preventing the formation of both splicing intermediates and the final spliced mRNA product.[2]

Stalling of Spliceosome Assembly

The spliceosome is a large and dynamic molecular machine that assembles on the pre-mRNA in a stepwise manner, proceeding through a series of complexes (E, A, B, and C). This compound has been shown to interfere with the early stages of this process, specifically stalling spliceosome assembly at the A complex.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the activity of this compound.

| Parameter | Value | Cell Line/System | Assay | Reference |

| EC50 | 20 µM | HeLa | MDM2-pre-mRNA exon skipping luciferase reporter gene assay | [3] |

| Effective Concentration | 10-30 µM | HeLa, HEK293 | Inhibition of endogenous pre-mRNA splicing | [3] |

| Effect | Dose- and time-dependent cell cycle arrest | HeLa, HEK293 | Flow cytometry | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Pre-mRNA Splicing Assay

This assay is used to assess the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

-

Preparation of Nuclear Extract: Nuclear extracts are prepared from HeLa cells, as they contain all the necessary components for splicing.

-

In Vitro Transcription of Pre-mRNA Substrate: A radiolabeled pre-mRNA substrate is generated by in vitro transcription from a DNA template.

-

Splicing Reaction: The splicing reaction is assembled by combining the HeLa nuclear extract, radiolabeled pre-mRNA substrate, ATP, and other buffer components. The compound of interest (e.g., this compound) or a vehicle control (e.g., DMSO) is added to the reaction mixture.

-

Incubation: The reaction is incubated at 30°C to allow for splicing to occur.

-

RNA Purification: The RNA is extracted from the reaction mixture.

-

Analysis: The purified RNA is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography to visualize the pre-mRNA, splicing intermediates, and the final spliced mRNA product. Inhibition of splicing is observed as a decrease in the amount of spliced mRNA and an accumulation of the pre-mRNA substrate.[4][5]

Spliceosome Assembly Assay

This assay is used to determine at which stage of spliceosome assembly a compound exerts its inhibitory effect.

-

Splicing Reaction Assembly: A splicing reaction is assembled as described above, but with a non-radioactive pre-mRNA substrate. The reaction includes the compound of interest or a vehicle control.

-

Incubation: The reaction is incubated at 30°C for various time points to allow for the formation of spliceosomal complexes.

-

Native Gel Electrophoresis: The reaction products are analyzed by native agarose gel electrophoresis. This technique separates the different spliceosomal complexes (E, A, B, and C) based on their size and conformation.

-

Detection: The complexes can be detected by Northern blotting using a probe specific for the pre-mRNA substrate. A stall in assembly at a particular complex (e.g., the A complex for this compound) is observed as an accumulation of that complex and a reduction in the formation of subsequent complexes.[6]

Conclusion

This compound (DDD00107587) represents a valuable tool for studying the intricacies of pre-mRNA splicing. Its discovery through high-throughput screening and its specific mechanism of action—stalling spliceosome assembly at the A complex—make it a useful probe for dissecting the early stages of spliceosome formation. Further investigation into its synthesis and biological activities may pave the way for the development of novel therapeutics targeting the splicing machinery.

References

- 1. A high throughput splicing assay identifies new classes of inhibitors of human and yeast spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Small molecule modulators of pre-mRNA splicing in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Dual-Faceted Activities of Madrasin: From Spliceosome Inhibition to Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Madrasin (DDD00107587) is a small molecule that has emerged as a tool for studying fundamental cellular processes, albeit with a contested mechanism of action. Initially identified as a specific inhibitor of the early stages of spliceosome assembly, more recent evidence suggests that its primary cellular effect is the downregulation of transcription, with splicing inhibition being an indirect consequence. This technical guide provides a comprehensive overview of the current understanding of this compound, presenting both the historical and recent findings. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the proposed mechanisms and workflows to aid researchers in their investigations of this compound. The dual nature of this compound's activity presents both a challenge and an opportunity for dissecting the intricate coupling between transcription and pre-mRNA splicing.

Introduction

Pre-mRNA splicing is a fundamental step in eukaryotic gene expression, carried out by the spliceosome, a dynamic macromolecular machine. The precise regulation of splicing is critical for generating the diversity of the proteome and maintaining cellular homeostasis. Small molecule inhibitors of the spliceosome are invaluable tools for dissecting the complexities of this process and hold therapeutic potential. This compound was first described in 2014 as a novel inhibitor that stalls spliceosome assembly at the A complex, an early stage in the splicing cycle.[1] However, subsequent studies in 2024 have challenged this view, proposing that this compound is a "poor splicing inhibitor" and that its more immediate and potent effect is the global downregulation of RNA polymerase II (Pol II) transcription.[2][3] This guide aims to provide a detailed technical resource that encompasses both of these proposed mechanisms of action.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data for this compound's effects on both splicing and transcription.

| Parameter | Value | Cell Line/System | Assay | Reference |

| Splicing Inhibition | ||||

| EC50 (MDM2 pre-mRNA splicing) | 20 µM | HeLa | Luciferase reporter gene assay | [4] |

| Effective Concentration | 10-30 µM | HeLa, HEK293 | Inhibition of endogenous pre-mRNA splicing | [4] |

| Transcriptional Inhibition | ||||

| Working Concentration | 90 µM | HeLa | mNET-seq, ChIP-qPCR, RT-PCR | [2][5] |

| Concentration Range (splicing inhibition observed in cells) | 30-90 µM | HeLa | RT-PCR of BRD2 pre-mRNA | [5] |

Table 1: Summary of quantitative data for this compound's biological activities.

| Gene Target | Cell Line | Treatment Conditions | Fold Change (relative to DMSO) | Assay Type | Reference |

| ACTB | HeLa | 90 µM this compound, 30 min | ~0.6 | qRT-PCR | [6] |

| GAPDH | HeLa | 90 µM this compound, 30 min | ~0.7 | qRT-PCR | [6] |

| TAF9 | HeLa | 90 µM this compound, 30 min | ~0.5 | qRT-PCR | [6] |

| CCT3 | HeLa | 90 µM this compound, 30 min | ~0.6 | qRT-PCR | [6] |

| DNAJB1 | HeLa | 90 µM this compound, 60 min | ~0.4 | qRT-PCR | [6] |

| BRD2 | HeLa | 90 µM this compound, 60 min | ~0.5 | qRT-PCR | [6] |

| HSPA8 | HeLa | 90 µM this compound, 60 min | ~0.5 | qRT-PCR | [6] |

| KPNB1 | HeLa | 90 µM this compound, 60 min | ~0.4 | qRT-PCR | [6] |

Table 2: Effect of this compound on the transcription of various protein-coding genes as measured by qRT-PCR.

Signaling Pathways and Experimental Workflows

Proposed Mechanism 1: Inhibition of Early Spliceosome Assembly

The initial characterization of this compound suggested its role as a direct inhibitor of the spliceosome.[1] The proposed mechanism involves the stalling of the spliceosome assembly pathway at the A complex. This complex is an early intermediate that forms upon the recognition of the 5' splice site and branch point sequence by U1 and U2 snRNPs, respectively.

Caption: Proposed inhibition of the spliceosome assembly pathway by this compound at the A complex.

Proposed Mechanism 2: Downregulation of Transcription

More recent studies suggest that this compound's primary effect is on transcription.[2][5] It is proposed to cause a decrease in Pol II pausing and a reduction in Pol II levels across the gene body, leading to a general downregulation of transcription and a transcription termination defect.[5] The direct molecular target of this compound in this process is currently unknown.

Caption: Proposed mechanism of transcriptional inhibition by this compound.

Experimental Workflow: In Vitro Splicing Assay

This workflow is used to assess the direct impact of a compound on the splicing reaction in a cell-free system.

Caption: Workflow for in vitro splicing assay to test this compound's activity.

Experimental Protocols

In Vitro Splicing Assay

This protocol is adapted from standard methods for analyzing pre-mRNA splicing in vitro using HeLa cell nuclear extracts.

Materials:

-

HeLa cell nuclear extract (commercially available or prepared in-house)

-

Radiolabeled pre-mRNA substrate (e.g., 32P-UTP labeled)

-

This compound (or other inhibitor) dissolved in DMSO

-

Splicing reaction buffer (e.g., containing ATP, MgCl₂, KCl)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8M urea)

-

TBE buffer

Procedure:

-

Assemble splicing reactions on ice. For a standard 25 µL reaction, combine:

-

12.5 µL HeLa nuclear extract

-

2.5 µL 10x splicing buffer

-

1 µL radiolabeled pre-mRNA

-

1 µL this compound (or DMSO control) at the desired concentration

-

Nuclease-free water to 25 µL

-

-

Incubate the reactions at 30°C for a specified time course (e.g., 0, 30, 60, 90 minutes).

-

Stop the reactions by adding 150 µL of a solution containing Proteinase K and incubating at 37°C for 30 minutes.

-

Perform phenol:chloroform extraction to remove proteins.

-

Precipitate the RNA with ethanol and resuspend the pellet in a suitable loading buffer.

-

Separate the RNA products on a denaturing polyacrylamide gel.

-

Dry the gel and visualize the radiolabeled RNA species by autoradiography.

-

Quantify the bands corresponding to pre-mRNA, splicing intermediates, and spliced mRNA to determine the splicing efficiency.

Cellular Splicing Analysis by RT-PCR

This protocol is used to assess the effect of this compound on the splicing of endogenous pre-mRNAs in cultured cells.

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

TRIzol reagent (or other RNA extraction kit)

-

Reverse transcriptase and associated reagents

-

PCR primers flanking an intron of a gene of interest (e.g., BRD2, DNAJB1)

-

Taq polymerase and PCR reagents

-

Agarose gel and electrophoresis equipment

Procedure:

-

Seed HeLa cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 30, 60, 90 µM) or DMSO as a control for a specified time (e.g., 30 minutes, 1 hour).[5]

-

Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's instructions.

-

Perform reverse transcription on a portion of the total RNA to generate cDNA.

-

Amplify the cDNA using PCR with primers that flank an intron of a target gene.

-

Separate the PCR products on an agarose gel.

-

Visualize the bands corresponding to the spliced and unspliced mRNA isoforms.

-

Quantify the band intensities to determine the ratio of unspliced to spliced mRNA.

Analysis of Transcription by qRT-PCR

This protocol quantifies changes in the levels of specific transcripts in response to this compound treatment.

Materials:

-

cDNA from control and this compound-treated cells (prepared as in section 4.2)

-

Gene-specific primers for qRT-PCR

-

SYBR Green or other fluorescent qPCR master mix

-

qPCR instrument

Procedure:

-

Prepare qPCR reactions containing cDNA, gene-specific primers, and SYBR Green master mix.

-

Perform the qPCR reaction using a standard thermal cycling protocol.

-

Analyze the amplification data to determine the cycle threshold (Ct) values for each gene in each condition.

-

Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., 7SK snRNA).[6]

-

Calculate the relative fold change in gene expression in this compound-treated samples compared to DMSO-treated controls using the ΔΔCt method.

Native Gel Electrophoresis of Spliceosome Complexes

This technique is used to resolve spliceosome assembly intermediates and was employed in the initial characterization of this compound to demonstrate the stalling of the A complex.

Materials:

-

In vitro splicing reactions (as described in 4.1)

-

Native gel loading buffer (containing heparin to dissociate non-specific RNA-protein interactions)

-

Low-melting-point agarose gel (e.g., 1.5%) in TBE buffer

-

Horizontal gel electrophoresis apparatus

-

Gel fixing solution (e.g., 10% acetic acid, 10% methanol)

Procedure:

-

Assemble and incubate in vitro splicing reactions with radiolabeled pre-mRNA in the presence or absence of this compound.

-

At various time points, stop the reactions by adding native gel loading buffer and placing them on ice.

-

Load the samples onto a native low-melting-point agarose gel.

-

Perform electrophoresis at a low voltage (e.g., 70V) at 4°C to resolve the spliceosome complexes (H, E, A, B, and C complexes).

-

After electrophoresis, fix the gel.

-

Dry the gel and visualize the radiolabeled complexes by autoradiography.

-

Identify the positions of the different spliceosome complexes based on their migration and the time course of their appearance. The accumulation of a specific complex in the presence of the inhibitor indicates a block at that stage of assembly.

Discussion and Future Directions

The conflicting reports on the primary mechanism of action of this compound highlight the complexity of interpreting the effects of small molecule inhibitors in a cellular context. The initial characterization pointed to a direct and specific inhibition of spliceosome assembly, a finding that would make this compound a valuable tool for studying the early steps of this process. However, the more recent evidence for its role as a transcriptional inhibitor suggests that the observed effects on splicing may be downstream of its impact on transcription.

A key unanswered question is the direct molecular target of this compound. Identification of its binding partner(s) through techniques such as chemical proteomics or affinity chromatography is crucial to definitively elucidate its mechanism of action. Should this compound's primary target be a component of the transcriptional machinery, it could serve as a probe to investigate the intricate coupling between transcription and splicing. For instance, understanding how a transcription defect induced by this compound leads to specific splicing changes could provide insights into the co-transcriptional nature of splicing.

For researchers using this compound, it is critical to consider both of its potential activities. When studying splicing, it is advisable to perform control experiments to assess the compound's effect on the transcription of the reporter or endogenous gene being analyzed. Conversely, when using this compound to study transcription, potential secondary effects on splicing should be considered.

References

- 1. escholarship.org [escholarship.org]

- 2. vet.k-state.edu [vet.k-state.edu]

- 3. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]

An In-depth Technical Guide to Madrasin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madrasin (DDD00107587) is a small molecule initially identified as a potent, cell-permeant inhibitor of pre-mRNA splicing. It was reported to interfere with the early stages of spliceosome assembly, specifically stalling the formation of the A complex. Subsequent research has provided a nuanced perspective, suggesting that this compound's primary effect may be the downregulation of RNA polymerase II transcription, with the observed splicing defects being an indirect consequence. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the current understanding of the dual-faceted biological activities of this compound. Detailed experimental protocols for assays used to characterize its function are provided, along with visualizations of the key cellular pathways it perturbs.

Chemical Structure and Physicochemical Properties

This compound, systematically named 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethyl-1H-pyrimidin-4-one, is a quinazoline derivative. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Citation |

| IUPAC Name | 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one | |

| Molecular Formula | C₁₆H₁₇N₅O₂ | |

| CAS Number | 374913-63-0 | |

| Canonical SMILES | CC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C | |

| InChIKey | QQJIYKXTEMDJFM-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 311.34 g/mol | |

| Appearance | White to dark brown powder | [1] |

| Solubility | DMSO: ~1 mg/mL (3.21 mM) DMF: ~1 mg/mL | [2][3] |

| Storage Temperature | 2-8°C | [1] |

| Purity (by HPLC) | ≥98% | [1] |

| XLogP3 | 1.7 |

Biological Activity and Mechanism of Action

The biological activity of this compound is complex, with two primary mechanisms of action proposed in the literature. Initially characterized as a specific inhibitor of pre-mRNA splicing, recent evidence suggests it may primarily function as a transcriptional downregulator.

Inhibition of Pre-mRNA Splicing

This compound was first identified through a high-throughput in vitro splicing assay from a library of over 71,000 drug-like small molecules.[4] It was shown to inhibit the formation of both splicing intermediates and products in vitro.[5] The proposed mechanism is the interference with one or more early steps in spliceosome assembly, leading to a stall at the A complex stage.[1][6] At lower concentrations, this compound modulates the splicing of multiple pre-mRNAs in cell lines such as HeLa and HEK293.[4]

// Define nodes pre_mRNA [label="pre-mRNA", fillcolor="#F1F3F4", fontcolor="#202124"]; U1_snRNP [label="U1 snRNP", fillcolor="#FBBC05", fontcolor="#202124"]; U2_snRNP [label="U2 snRNP", fillcolor="#FBBC05", fontcolor="#202124"]; U4_U6_U5_tri_snRNP [label="U4/U6.U5 tri-snRNP", fillcolor="#FBBC05", fontcolor="#202124"]; E_Complex [label="E Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A_Complex [label="A Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B_Complex [label="B Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_Complex [label="C Complex (Catalytic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define pathway pre_mRNA -> E_Complex [label="+ U1 snRNP"]; E_Complex -> A_Complex [label="+ U2 snRNP\n(ATP-dependent)"]; A_Complex -> B_Complex [label="+ U4/U6.U5 tri-snRNP"]; B_Complex -> C_Complex [label="Activation"];

// Show inhibition this compound -> A_Complex [label="Stalls Formation", color="#EA4335", style=dashed, arrowhead=tee]; } dot Caption: Proposed mechanism of this compound as a pre-mRNA splicing inhibitor.

Downregulation of Transcription

More recent studies have challenged the role of this compound as a primary splicing inhibitor. Research published in 2024 indicates that this compound's effects on splicing may be indirect.[2][3] This work suggests that this compound treatment leads to a general downregulation of RNA polymerase II transcription.[2] The observed splicing defects are proposed to be a secondary consequence of this transcriptional inhibition. This mechanism involves a decrease in transcription elongation and a transcription termination defect.[2]

// Define nodes DNA_template [label="DNA Template", fillcolor="#F1F3F4", fontcolor="#202124"]; Pol_II [label="RNA Polymerase II", fillcolor="#FBBC05", fontcolor="#202124"]; pre_mRNA [label="Nascent pre-mRNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elongation [label="Elongation", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Termination [label="Termination", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define pathway DNA_template -> Pol_II [style=invis]; Pol_II -> Elongation [label="Transcription Initiation"]; Elongation -> pre_mRNA [label="NTPs"]; pre_mRNA -> Termination;

// Show inhibition this compound -> Elongation [label="Downregulates", color="#EA4335", style=dashed, arrowhead=tee]; this compound -> Termination [label="Causes Defects", color="#EA4335", style=dashed, arrowhead=tee]; } dot Caption: Proposed mechanism of this compound as a transcription downregulator.

Effects on Cell Cycle

Consistent with its impact on fundamental cellular processes like splicing and transcription, this compound induces cell cycle arrest.[4] At lower, non-cytotoxic concentrations, treatment of HeLa and HEK293 cells with this compound leads to an accumulation of cells in the S and G2/M phases of the cell cycle.[5]

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the biological activity of this compound.

In Vitro Splicing Assay

This assay is used to determine the direct effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system.

Workflow:

// Define nodes radiolabeled_pre_mRNA [label="Radiolabeled\npre-mRNA", fillcolor="#F1F3F4", fontcolor="#202124"]; HeLa_extract [label="HeLa Nuclear\nExtract", fillcolor="#F1F3F4", fontcolor="#202124"]; Madrasin_treatment [label="Incubate with\nthis compound or DMSO", fillcolor="#FBBC05", fontcolor="#202124"]; splicing_reaction [label="Splicing Reaction\n(30°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_purification [label="RNA Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gel_electrophoresis [label="Denaturing PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; autoradiography [label="Autoradiography", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define workflow radiolabeled_pre_mRNA -> splicing_reaction; HeLa_extract -> splicing_reaction; Madrasin_treatment -> splicing_reaction; splicing_reaction -> RNA_purification; RNA_purification -> gel_electrophoresis; gel_electrophoresis -> autoradiography; } dot Caption: Workflow for the in vitro splicing assay.

Methodology:

-

Preparation of Radiolabeled Pre-mRNA: Synthesize a pre-mRNA substrate containing at least one intron and flanking exons via in vitro transcription in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP). Purify the transcript.

-

Splicing Reaction:

-

Prepare a splicing reaction mix on ice containing HeLa cell nuclear extract (a source of spliceosomal components), ATP, MgCl₂, and a buffer (e.g., HEPES).[7]

-

Add the radiolabeled pre-mRNA substrate to the reaction mix.

-

Add this compound (dissolved in DMSO) to the desired final concentration. A DMSO-only control should be run in parallel.

-

Incubate the reaction at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).[7]

-

-

RNA Purification:

-

Analysis:

-

Resuspend the RNA pellet in a formamide-containing loading buffer.

-

Separate the RNA products (pre-mRNA, mRNA, lariat intron, and splicing intermediates) on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled RNA species by autoradiography. Inhibition of splicing will result in a decrease in the mRNA and lariat products and an accumulation of the pre-mRNA substrate.

-

RT-qPCR to Assess Splicing Efficiency in Cells

This method quantifies the relative abundance of spliced and unspliced transcripts within cells treated with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HeLa or HEK293) to a suitable confluency.

-

Treat the cells with varying concentrations of this compound or a DMSO control for a specified period (e.g., 24 hours).

-

-

RNA Isolation:

-

Harvest the cells and isolate total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).

-

-

cDNA Synthesis:

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

Design two sets of PCR primers:

-

One pair that specifically amplifies the spliced mRNA (spanning an exon-exon junction).

-

A second pair that amplifies the unspliced pre-mRNA (one primer in an exon and the other in the adjacent intron).

-

-

Perform qPCR using a SYBR Green or probe-based detection method.

-

Analyze the amplification data to determine the relative levels of spliced and unspliced transcripts, normalized to a reference gene (e.g., GAPDH or ACTB). An increase in the unspliced-to-spliced ratio indicates splicing inhibition.[8]

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa) in multi-well plates.

-

Treat the cells with this compound or a DMSO control for various time points (e.g., 4, 8, 24 hours).[1]

-

-

Cell Fixation:

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI), a DNA intercalating dye, and RNase A (to prevent staining of double-stranded RNA).

-

Incubate at room temperature for at least 30 minutes in the dark.[1]

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of the PI is directly proportional to the DNA content. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M will have 4N, and cells in S phase will have an intermediate DNA content.

-

Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

-

Conclusion

This compound is a valuable chemical probe for studying fundamental cellular processes. While initially identified as a pre-mRNA splicing inhibitor that stalls spliceosome assembly at the A complex, recent evidence points towards a primary role in the downregulation of transcription. Both proposed mechanisms are linked to its observed effect on cell cycle progression. The detailed chemical information and experimental protocols provided in this guide serve as a comprehensive resource for researchers investigating the multifaceted biological activities of this compound and its potential applications in drug development. Further investigation is warranted to fully elucidate the precise molecular targets and the intricate relationship between its effects on transcription and splicing.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 7. researchgate.net [researchgate.net]

- 8. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

Madrasin's Impact on pre-mRNA Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madrasin (DDD00107587) is a small molecule initially identified as a potent inhibitor of pre-mRNA splicing.[1][2] It was reported to interfere with the early stages of spliceosome assembly, preventing the formation of splicing intermediates and products.[1] However, recent studies have challenged this primary mechanism of action, suggesting that this compound's effects on splicing are indirect and secondary to a more profound impact on transcription.[3][4][5][6][7] This guide provides a comprehensive overview of the current understanding of this compound's effects on pre-mRNA processing, presenting the conflicting evidence and offering detailed experimental insights for researchers in the field.

Mechanism of Action: An Evolving Perspective

Initially, this compound was characterized as a specific inhibitor of the pre-mRNA splicing machinery. It was shown to stall spliceosome assembly at the A complex, an early step in the splicing pathway.[2] This proposed mechanism suggested that this compound directly targets components of the spliceosome, thereby inhibiting the removal of introns from pre-mRNA.

However, a growing body of evidence now indicates that this compound's primary effect may be on transcription. Studies have shown that this compound treatment leads to a general downregulation of transcription by RNA polymerase II.[3][4][5] The observed splicing defects are now thought to be a downstream consequence of this transcriptional inhibition.[3][4][5] The current hypothesis is that by altering the kinetics of transcription, this compound indirectly affects the co-transcriptional process of splicing.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's activity in various cellular assays.

Table 1: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| HeLa | Inhibition of CLK mediated SF3B1 activation | EC50 | 20 μM | [1] |

| HeLa, HEK293 | Inhibition of pre-mRNA splicing (RIOK3, BRD2, Hsp40, MCL1, CCNA2, AURKA, p27) | Concentration Range | 10-30 μM | [1] |

Table 2: Effect of this compound on Cell Cycle Progression in HeLa and HEK293 Cells

| Treatment Duration | Concentration | Effect | Reference |

| 8 hours | 10 μM | Increased proportion of cells in G2, M, and S phases; decreased G1 phase cells. | [1] |

| 24 hours | 10 μM | >40% of cells in G2 and M phase; >50% in S phase. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Splicing Assay

This protocol is designed to assess the direct impact of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

-

HeLa cell nuclear extract

-

32P-labeled pre-mRNA substrate

-

This compound (or DMSO as a vehicle control)

-

Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

-

Proteinase K

-

Urea-polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager

Procedure:

-

Prepare splicing reactions by combining HeLa nuclear extract, splicing reaction buffer, and the 32P-labeled pre-mRNA substrate.

-

Add this compound to the desired final concentration (e.g., 10, 30, 90 μM). For the control, add an equivalent volume of DMSO.

-

Incubate the reactions at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reactions by adding Proteinase K and incubating at 37°C for 15 minutes to digest proteins.

-

Extract the RNA using a suitable method (e.g., phenol-chloroform extraction followed by ethanol precipitation).

-

Resuspend the RNA pellet in a formamide-containing loading buffer.

-

Separate the RNA species by electrophoresis on a denaturing urea-polyacrylamide gel.

-

Visualize the radiolabeled pre-mRNA, splicing intermediates (lariat-intron and exon 1), and spliced mRNA product using a phosphorimager.

-

Quantify the band intensities to determine the percentage of splicing inhibition.

Cellular Splicing Analysis by RT-PCR

This protocol assesses the effect of this compound on the splicing of endogenous pre-mRNAs in cultured cells.

Materials:

-

HeLa or HEK293 cells

-

Cell culture medium and supplements

-

This compound (and DMSO)

-

RNA extraction kit

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

PCR primers specific for the unspliced and spliced forms of a target gene (e.g., RIOK3, BRD2)

-

DNA polymerase and PCR reagents

-

Agarose gel electrophoresis system

-

Gel documentation system

Procedure:

-

Seed HeLa or HEK293 cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 10, 30, 90 μM) or DMSO for a specific duration (e.g., 4, 8, 24 hours).

-

Harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the total RNA using reverse transcriptase.

-

Perform PCR using primers that flank an intron of a target gene. This will allow for the amplification of both the unspliced pre-mRNA and the spliced mRNA.

-

Separate the PCR products on an agarose gel. The unspliced product will be larger than the spliced product.

-

Visualize the bands using a gel documentation system and quantify the relative amounts of the spliced and unspliced products.

Transcription Analysis via 5-Ethynyluridine (5-EU) Incorporation

This protocol measures the effect of this compound on nascent transcription.

Materials:

-

HeLa cells

-

Cell culture medium

-

This compound (and DMSO)

-

5-Ethynyluridine (5-EU)

-

Click-iT® RNA Alexa Fluor® Imaging Kit (or similar)

-

Fluorescence microscope

Procedure:

-

Culture HeLa cells on coverslips.

-

Treat cells with this compound (e.g., 90 μM) or DMSO for a short duration (e.g., 30 or 60 minutes).

-

During the final 30 minutes of treatment, add 5-EU to the culture medium to label newly synthesized RNA.

-

Fix the cells with formaldehyde.

-

Permeabilize the cells with a detergent-based buffer.

-

Perform the click reaction to conjugate a fluorescent azide to the incorporated 5-EU.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope and quantify the fluorescence intensity to determine the level of nascent transcription.

Conclusion

The role of this compound in modulating pre-mRNA processing is more complex than initially understood. While it does induce splicing defects, compelling evidence suggests that this is a secondary consequence of a primary inhibition of transcription.[3][4][5][6] For researchers and drug development professionals, this distinction is critical. When using this compound as a chemical probe, it is essential to consider its effects on both transcription and splicing. Future investigations should aim to definitively identify the direct molecular target of this compound to fully elucidate its mechanism of action. The experimental protocols provided in this guide offer a robust framework for further exploring the intricate relationship between transcription and pre-mRNA splicing and for characterizing the activities of novel small molecule modulators of gene expression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]

- 7. biorxiv.org [biorxiv.org]

The Impact of Madrasin on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madrasin (DDD00107587) is a small molecule initially identified as a pre-mRNA splicing inhibitor.[1][2] However, recent comprehensive analyses have revealed that its primary and most immediate effect is the broad downregulation of transcription by RNA Polymerase II (Pol II).[3][4] Short-term treatment with this compound leads to a general decrease in the transcription of protein-coding genes, including both intron-containing and intronless genes, and a significant delay in transcription termination.[3][5] While longer treatments do result in splicing defects, these are now understood to be secondary, indirect consequences of the primary disruption of transcription.[3][6] This guide provides an in-depth analysis of this compound's mechanism of action, summarizes the quantitative effects on gene expression, details the experimental protocols used in its characterization, and visualizes the key molecular pathways and experimental workflows.

Primary Mechanism of Action: Transcriptional Dysregulation

Contrary to its initial classification, this compound's principal effect is not on the spliceosome but on the process of transcription itself. The cellular target of this compound remains unknown, but its downstream effects converge on the Pol II transcription machinery.[3][5] Within 30 minutes of treatment, this compound induces a significant decrease in Pol II pausing and reduces Pol II levels across the gene body of protein-coding genes.[3][5] Concurrently, it causes an increase in Pol II signals downstream of poly(A) sites, which is a clear indicator of a transcription termination defect.[3][5] This suggests that this compound interferes with the proper progression and termination of transcription.

The dysregulation extends to the association of key elongation factors with the transcription complex. On specific genes, this compound treatment has been shown to reduce the presence of the elongation factors SPT5 and CDC73.[3][7] These effects collectively lead to a general downregulation of nascent transcript production.[3][8]

Quantitative Data on Gene Expression Changes

Treatment of HeLa cells with this compound leads to quantifiable changes in transcript levels and the occupancy of transcription factors on key genes. The data consistently shows a reduction in transcription across various protein-coding genes after short-term exposure.

Table 1: Effect of this compound on Protein-Coding Gene Transcription (qRT-PCR)

Data represents mRNA levels in HeLa cells treated with 90 μM this compound, normalized to 7SK snRNA and shown relative to a DMSO control. Data extracted from Tellier et al. (2024).[7][8]

| Gene | Fold Change (30 min treatment) | Fold Change (60 min treatment) |

| ACTB | ~0.8 | ~0.7 |

| BRD2 | ~0.8 | ~0.6 |

| DNAJB1 | ~0.75 | ~0.65 |

| GAPDH | ~0.9 | ~0.8 |

| KPNB1 | ~0.85 | ~0.7 |

| POLR2A | ~0.7 | ~0.55 |

| RIOK3 | ~0.75 | ~0.6 |

| RPLP0 | ~0.9 | ~0.85 |

Table 2: Effect of this compound on Transcription Factor Occupancy (ChIP-qPCR)

Data summarizes changes in protein occupancy on specific genes in HeLa cells after a 30-minute treatment with 90 μM this compound relative to a DMSO control.[3][5][7]

| Protein Target | Gene Locus | Observed Effect |

| Total Pol II | KPNB1 (TSS, Gene Body, TES) | Significant Decrease |

| Total Pol II | JUN (Intronless Gene) | Significant Decrease |

| Total Pol II | H1-2 (Histone Gene) | No significant change on gene body, increase downstream |

| SPT5 | KPNB1 | Significant Decrease |

| SPT5 | JUN | Significant Decrease |

| SPT5 | H1-2 | Significant Decrease |

| CDC73 | KPNB1 | Significant Decrease |

| CDC73 | JUN | Significant Decrease |

| CDC73 | H1-2 | Significant Decrease |

| CPSF73 | KPNB1 | No Significant Change |

| CPSF73 | JUN | No Significant Change |

| CPSF73 | H1-2 | No Significant Change |

Experimental Protocols

The following are summarized methodologies for key experiments used to characterize this compound's effects on gene expression.

Cell Culture and Treatment

-

Cell Line: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Treatment: For transcription analysis, cells are typically seeded to reach 70-80% confluency. This compound is dissolved in DMSO to create a stock solution. Cells are treated with a final concentration of 90 μM this compound or an equivalent volume of DMSO (as a vehicle control) for specified time points, such as 30 or 60 minutes.[3][7]

Nascent Transcription Analysis (5'-Ethynyluridine Incorporation)

This assay measures newly synthesized RNA.

-

Treatment: Treat HeLa cells with 90 μM this compound, DMSO (negative control), or a known transcription inhibitor like DRB (positive control) for 1 hour.[3]

-

Labeling: Add 5'-Ethynyluridine (5'EU), a uridine analog, to the culture medium and incubate to allow its incorporation into nascent RNA.

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

-

Click-iT Reaction: Perform a click chemistry reaction to conjugate a fluorescent azide (e.g., Alexa Fluor 488 azide) to the ethynyl group of the incorporated 5'EU.

-

Imaging: Counterstain nuclei with DAPI and acquire images using fluorescence microscopy.

-

Quantification: Use image analysis software to measure the mean fluorescence intensity of the 5'EU signal per nucleus. A decrease in intensity indicates inhibition of transcription.[3]

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

This protocol is used to determine the occupancy of specific proteins (e.g., Pol II, elongation factors) at specific genomic locations.

Quantitative Real-Time PCR (qRT-PCR)

This method quantifies the levels of specific mRNA transcripts.

-

Treatment: Treat HeLa cells with this compound or DMSO as described in 3.1.

-

RNA Extraction: Harvest cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random hexamer primers.[7]

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and primers specific to the genes of interest (e.g., KPNB1, GAPDH) and a reference gene (e.g., 7SK snRNA).

-

Analysis: Analyze the amplification data. Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the reference gene and comparing the this compound-treated sample to the DMSO control.[8]

Downstream Cellular Effects

The global downregulation of transcription induced by this compound has significant consequences for cellular function. One of the most prominent effects observed after longer treatment times (4-24 hours) is a dose- and time-dependent inhibition of cell cycle progression.[1] In the presence of 10 μM this compound, an accumulation of cells in the G2, M, and S phases is observed after 8 hours, with a corresponding decrease in the G1 phase population.[1] This cell cycle arrest is a logical outcome of disrupting the expression of numerous genes essential for cell division and growth.

Conclusion and Future Directions

The classification of this compound has evolved from a specific splicing inhibitor to a potent modulator of transcription. Its ability to cause a general downregulation of Pol II activity and disrupt transcription termination makes it a valuable tool for studying the fundamental processes of gene expression. For drug development professionals, this reclassification is critical, as its cellular effects are far broader than initially presumed. The primary challenge and next step in this compound research is the identification of its direct molecular target(s). Uncovering this will fully elucidate its mechanism and refine its use as a chemical probe for dissecting the intricate coupling between transcription, RNA processing, and cellular regulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Madrasin Treatment for HeLa Cells

Introduction

HeLa cells, a human cervical adenocarcinoma cell line, are a cornerstone of biomedical research, particularly in cancer biology. The evaluation of novel therapeutic compounds for their efficacy against this cell line is a continuous effort in the development of new cancer treatments. This document provides detailed application notes and protocols for the treatment of HeLa cells with a hypothetical novel compound, "Madrasin." As no public data is available for this compound, the following protocols and data are based on established methodologies for testing cytotoxic and apoptotic effects of small molecules on HeLa cells and should be adapted based on experimentally determined parameters for this compound.

Quantitative Data Summary

Prior to initiating detailed mechanistic studies, the cytotoxic potential of this compound on HeLa cells must be determined. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The IC50 value is a critical parameter for designing subsequent experiments.

Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells

| Treatment Duration | IC50 (µM) | Key Observations |

| 24 hours | 50 | Initial signs of reduced cell viability. |

| 48 hours | 25 | Significant decrease in cell proliferation. |

| 72 hours | 15 | Pronounced cytotoxic effects and cell death. |

Note: The values presented in Table 1 are for illustrative purposes only and must be determined experimentally for this compound.

Experimental Protocols

Cell Culture and Maintenance

HeLa cells are adherent cells and require specific conditions for optimal growth and viability.

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with Trypsin-EDTA, and re-seed at a 1:4 or 1:5 dilution.

Preparation of this compound Stock Solution

Proper preparation of the drug stock solution is crucial for accurate and reproducible results.

-

Solvent: Determine the appropriate solvent for this compound (e.g., Dimethyl Sulfoxide (DMSO) or ethanol). The final concentration of the solvent in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in the chosen solvent.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seeding and Treatment: Seed HeLa cells in a 6-well plate at a density of 2 x 10⁵ cells per well. After 24 hours, treat with this compound at its IC50 concentration for the desired time point (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Seeding and Treatment: Seed and treat HeLa cells as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps for evaluating the effects of this compound on HeLa cells.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Caption: A proposed intrinsic apoptosis signaling pathway that could be activated by this compound in HeLa cells.

Application Notes and Protocols for Madrasin Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madrasin (also known as DDD00107587) is a cell-permeable small molecule inhibitor of the pre-mRNA splicing process.[1][2] It specifically interferes with the early stages of spliceosome assembly, preventing the formation of splicing intermediates and products.[2][3] By stalling the spliceosome at the A complex, this compound provides a valuable tool for studying the dynamics of gene expression and splicing-dependent cellular processes.[1][2] At lower concentrations, it can induce cell cycle arrest, while higher concentrations are cytotoxic.[1][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo research applications.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility information for this compound is provided in the table below. This data is essential for accurately preparing stock solutions of desired concentrations.

| Property | Value | Source(s) |

| CAS Number | 374913-63-0 | [3][5][6] |

| Molecular Formula | C₁₆H₁₇N₅O₂ | [5][7] |

| Molecular Weight | 311.34 g/mol | [3][5][7] |

| Appearance | White to light yellow/dark brown crystalline solid/powder | [3][5][8] |

| Purity | ≥95% - ≥98% (HPLC) | [5][8] |

| Solubility | DMSO: ~1 mg/mL (warmed) or 10 mM | [2][4][5] |

| DMF: ~1 mg/mL | [1][8][9] | |

| Ethanol: 3 mg/mL | [2] | |

| Aqueous Buffers: Sparingly soluble | [1][8] | |

| DMF:PBS (pH 7.2) (1:40): ~0.025 mg/mL | [1][8][9] |

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a concentrated this compound stock solution, typically in DMSO or DMF, for use in cell-based assays and other in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2][8]

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Pipettes and sterile, nuclease-free pipette tips

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a suitable container. Perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE).

-

Solvent Addition: Add the calculated volume of DMSO or DMF to the this compound powder to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 311.34), add approximately 321 µL of solvent.

-

Dissolution: Tightly cap the tube and vortex thoroughly to dissolve the compound. If precipitation occurs, gentle warming (e.g., 37°C) and/or sonication can be used to aid dissolution.[1][3] Ensure the solution is clear before use.[5]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes.[1][3]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[2][3]

Protocol 2: Preparation of Working Solution for In Vivo Use

This protocol details the formulation of a this compound solution suitable for administration in animal models. This often requires a multi-component solvent system to maintain solubility and biocompatibility.

Materials:

-

This compound powder

-

Ethanol (EtOH)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Initial Stock Preparation: First, prepare a concentrated stock of this compound in Ethanol (e.g., 5.0 mg/mL).[3]

-

Formulation (Example for a 0.5 mg/mL final concentration): The following steps are for preparing 1 mL of working solution.[3] a. To 400 µL of PEG300, add 100 µL of the 5.0 mg/mL this compound stock in Ethanol. Mix thoroughly until the solution is clear. b. Add 50 µL of Tween-80 to the mixture and mix again until clear. c. Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly.

-

Usage: It is highly recommended to prepare this working solution fresh on the day of use.[3] If not used immediately, store on ice for a short period. Do not store this aqueous formulation for extended periods.

Storage and Stability

Proper storage is crucial to maintain the activity of this compound. The stability of the compound in different forms is summarized below.

| Form | Storage Temperature | Stability Period | Source(s) |

| Solid Powder | -20°C | ≥ 4 years | [8] |

| 2-8°C | Recommended for short-term | [5][10] | |

| Stock Solution in DMSO/DMF | -20°C | ~1 month | [2][3][4] |

| -80°C | 6 months to 2 years | [2][3][4] | |

| Aqueous Working Solution | 4°C or on ice | Use immediately; not recommended for storage beyond one day | [3][8] |

General Handling Recommendations:

-

This compound is supplied as a crystalline solid. Handle the powder in a well-ventilated area or chemical fume hood.[8][10]

-

Always use fresh, high-purity solvents for dissolution. Moisture-absorbing solvents like DMSO should be fresh to ensure maximum solubility.[2]

Mechanism of Action & Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing a stock solution.

Caption: this compound inhibits pre-mRNA splicing by stalling spliceosome assembly at the A complex.

Caption: Workflow for preparing this compound stock and working solutions for in vitro use.

References

- 1. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Spliceosome Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spliceosome Assembly Pathways for Different Types of Alternative Splicing Converge during Commitment to Splice Site Pairing in the A Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schematic representation of the spliceosome pathway in yeast [mpmp.huji.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]

Applications of Madrasin in Molecular Biology Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madrasin (DDD00107587) is a small molecule that has been investigated for its role as a modulator of fundamental cellular processes. Initially identified as a pre-mRNA splicing inhibitor, subsequent research has suggested a more complex mechanism of action, including the downregulation of RNA polymerase II (Pol II) transcription. This dual activity makes this compound a valuable tool for dissecting the intricate relationship between transcription and splicing. These application notes provide an overview of this compound's applications in molecular biology and detailed protocols for its use in cell-based assays.

Mechanism of Action

The precise mechanism of action of this compound remains a subject of ongoing research, with two primary proposed activities:

-

Inhibition of Pre-mRNA Splicing: Early studies identified this compound as an inhibitor of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. It was shown to interfere with the early stages of spliceosome assembly, stalling the process at the A complex.[1][2][3] This inhibition prevents the formation of both splicing intermediates and mature mRNA products.[4][5]

-

Downregulation of RNA Polymerase II Transcription: More recent evidence suggests that this compound's primary effect may be the global downregulation of transcription by RNA polymerase II.[1][6][7][8] This activity appears to occur upstream of any direct effects on splicing, indicating that the observed splicing defects may be an indirect consequence of transcriptional inhibition.[1][6][7][8]

This contested mechanism makes this compound a unique tool to probe the coupling between transcription and splicing.

Caption: Proposed mechanisms of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound in various assays.

| Parameter | Cell Line | Value | Assay | Reference |

| EC50 | HeLa | 20 µM | MDM2-pre-mRNA exon skipping luciferase reporter gene assay | [4] |

Table 1: Potency of this compound

| Application | Cell Line | Concentration Range | Treatment Duration | Reference |

| Inhibition of pre-mRNA splicing | HeLa, HEK293 | 10 - 30 µM | 4 - 24 hours | [4][5] |

| Downregulation of transcription | HeLa | 90 µM | 30 - 60 minutes | [1] |

| Cell cycle arrest | HeLa, HEK293 | 10 - 30 µM | 4 - 24 hours | [4][5] |

Table 2: Recommended Working Concentrations and Treatment Times

Application Notes & Protocols

Analysis of Pre-mRNA Splicing by RT-qPCR

This protocol allows for the quantitative analysis of splicing changes in specific genes upon this compound treatment.

Caption: Workflow for analyzing splicing changes by RT-qPCR.

Protocol:

-

Cell Culture and Treatment:

-

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates to reach ~70% confluency on the day of treatment.

-

Treat cells with 90 µM this compound (or desired concentration) or DMSO (vehicle control) for 1 hour.[1]

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA using a commercially available kit (e.g., RNeasy Micro Kit, Qiagen) following the manufacturer's instructions, including a DNase treatment step.[1]

-

Perform reverse transcription with 500 ng of total RNA using random hexamers and a reverse transcriptase kit (e.g., SuperScript III, Invitrogen).[1]

-

-

RT-qPCR:

-

Prepare qPCR reactions using a SYBR Green master mix.

-

Use primers designed to specifically amplify either the spliced or unspliced transcripts of target genes (e.g., DNAJB1, BRD2).[1] Primer design is critical: for unspliced transcripts, one primer is typically in an intron and the other in an adjacent exon. For spliced transcripts, primers span an exon-exon junction.

-

Perform qPCR using a standard cycling program.

-

Normalize the data to a reference gene that is not affected by this compound treatment (e.g., 7SK snRNA).[1]

-

-

Data Analysis:

-

Calculate the percentage of unspliced RNA relative to the total (spliced + unspliced) for each target gene.[1] Compare the results from this compound-treated and control cells.

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment.

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

-

Cell Culture and Treatment:

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Fix the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A in PBS.

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Chromatin Immunoprecipitation (ChIP)-qPCR for RNA Polymerase II Occupancy

This protocol is used to investigate the effect of this compound on the association of RNA Polymerase II with specific gene regions.

Caption: Workflow for ChIP-qPCR analysis of Pol II occupancy.

Protocol:

-

Cell Culture and Treatment:

-

Culture HeLa cells as previously described.

-

Treat cells with 90 µM this compound or DMSO for 30 minutes.[1]

-

-

Chromatin Preparation:

-

Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest the cells, lyse them, and sonicate the chromatin to obtain fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against RNA Polymerase II (or a control IgG) overnight at 4°C.

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

qPCR and Data Analysis:

-

Perform qPCR using primers specific to different regions of a gene of interest (e.g., promoter, gene body, termination site of KPNB1).[1]

-

Quantify the amount of immunoprecipitated DNA relative to the input chromatin.

-

Conclusion

This compound is a versatile molecular probe for studying the interplay between transcription and pre-mRNA splicing. Its dose-dependent effects and the ongoing debate about its primary mechanism of action provide a rich area for investigation. The protocols outlined here provide a starting point for researchers to explore the effects of this compound in their own experimental systems. Careful consideration of the experimental design, including appropriate controls and dose-response studies, will be crucial for interpreting the results and contributing to a deeper understanding of these fundamental cellular processes.

References

- 1. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]

- 2. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mammalian NET-seq analysis defines nascent RNA profiles and associated RNA processing genome-wide | Springer Nature Experiments [experiments.springernature.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. biorxiv.org [biorxiv.org]

Madrasin Administration in In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Madrasin (also known as DDD00107587) is a cell-permeable small molecule initially identified as a potent inhibitor of pre-mRNA splicing. It acts by interfering with the early stages of spliceosome assembly.[1] More recent evidence suggests that this compound's primary effect may be the downregulation of transcription, which precedes any impact on splicing. This discovery positions this compound as a tool for studying transcriptional regulation, with potential therapeutic implications.

Note: As of late 2025, published literature detailing specific in vivo studies with this compound in animal models is not available. The following protocols and application notes are based on its known in vitro activity and standard preclinical research methodologies. Researchers should consider this a foundational guide and perform necessary dose-finding and toxicity studies for their specific animal models.

Mechanism of Action

This compound was first characterized as an inhibitor of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. It stalls the assembly of the spliceosome at the A complex.[1] However, subsequent research has indicated that this compound globally downregulates RNA polymerase II (Pol II) transcription. This effect on transcription occurs before any significant inhibition of splicing, suggesting that the splicing defects observed may be an indirect consequence of transcriptional inhibition.[2][3][4] Therefore, when designing in vivo studies, the primary endpoint may be related to the inhibition of transcription of target genes.

In Vitro Activity of this compound

The following table summarizes the quantitative data from in vitro studies on this compound, providing a basis for dose selection in initial in vivo experiments.

| Cell Lines | Concentration Range | Incubation Time | Observed Effects | Reference |

| HeLa, HEK293 | 10-30 µM | 4-24 hours | Inhibition of pre-mRNA splicing of multiple genes (RIOK3, BRD2, Hsp40, MCL1, CCNA2, AURKA, p27).[5] | [5] |

| HeLa, HEK293 | 10-30 µM | 4-24 hours | Dose- and time-dependent cell cycle arrest in G2/M and S phases.[5] | [5] |

| HeLa | 30 µM | 24 hours | Loss of POLR2A protein and substantial reduction of newly transcribed RNA. | [5] |

| HeLa | 90 µM | 30-60 minutes | Decrease in transcription of protein-coding genes.[2][3] | [2][3] |

Proposed Signaling Pathway

The current understanding of this compound's mechanism of action, primarily targeting transcription, is depicted in the following diagram.

Caption: this compound's primary inhibitory effect on RNA Polymerase II.

Experimental Protocols for In Vivo Administration

The following are generalized protocols for the preparation and administration of this compound for in vivo studies. It is critical to perform preliminary dose-escalation and toxicity studies to determine the maximum tolerated dose (MTD) and optimal dosing schedule for the specific animal model and disease context.

Formulation of this compound for In Vivo Use

This compound is poorly soluble in aqueous solutions. The following formulations are suggested by suppliers for animal experiments. Fresh preparation on the day of use is recommended.

Protocol 1: PEG300/Tween 80/Saline Formulation

This formulation is suitable for intraperitoneal (IP) or intravenous (IV) injection.

Materials:

-

This compound powder

-

Ethanol (EtOH)

-

PEG300

-

Tween 80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in EtOH (e.g., 5 mg/mL).

-

To prepare a 1 mL working solution, sequentially add and mix the following components:

-

100 µL of this compound stock solution (10% of final volume)

-

400 µL of PEG300 (40% of final volume)

-

50 µL of Tween 80 (5% of final volume)

-

450 µL of Saline (45% of final volume)

-

-

Vortex or sonicate briefly if necessary to ensure a clear solution. The final solubility should be at least 0.5 mg/mL.

Protocol 2: Corn Oil Formulation

This formulation is suitable for oral gavage (PO) or subcutaneous (SC) injection.

Materials:

-

This compound powder

-

DMSO

-

Corn oil

Procedure:

-

Prepare a stock solution of this compound in fresh DMSO (e.g., 1 mg/mL).

-

To prepare a 1 mL working solution, add 50 µL of the this compound DMSO stock to 950 µL of corn oil.

-

Mix thoroughly until a uniform suspension is achieved.

Animal Models and Administration

The choice of animal model will depend on the research question. For oncology studies, xenograft models using human cancer cell lines (e.g., HeLa, SK-MEL-2) implanted in immunodeficient mice (e.g., NOD-SCID, NSG) are common.

General Administration Protocol (Example for a Xenograft Mouse Model):

-

Animal Acclimatization: House animals in a controlled environment for at least one week before the start of the experiment.

-

Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomization: Randomize animals into control (vehicle) and treatment groups.

-

Dosing:

-

Route: Intraperitoneal injection or oral gavage.

-

Dose: To be determined by a dose-finding study. Based on in vitro potency, starting doses could be in the range of 10-50 mg/kg.

-

Frequency: Daily or every other day, depending on the MTD and pharmacokinetic profile.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-